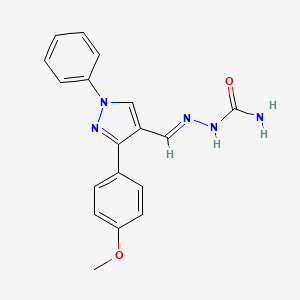

![molecular formula C14H12O3 B5535913 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furochromenones are a group of organic compounds characterized by a fused furo[3,2-g]chromen-7-one backbone. These compounds are known for their diverse pharmacological activities and are subjects of synthesis due to their complex structure and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of furochromenones and related compounds typically involves multistep reactions, including the formation of the chromenone core followed by the introduction of the furan ring. Kumar et al. (2015) presented a green, catalyst-free, and solvent-free method for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, offering a high-yielding, environmentally friendly approach (Kumar, T. Kaur, V. Gupta, & A. S. Sharma, 2015). Similarly, Zhou et al. (2013) developed a novel synthesis for substituted furo[3,2-c]chromen-4-ones via a four-component reaction that involves sequential Michael addition and nucleophilic additions, showcasing the chemical versatility and synthetic accessibility of these molecules (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of furochromenones is defined by the presence of fused furan and chromenone rings. Detailed structural elucidation is typically achieved through spectroscopic methods such as NMR and X-ray crystallography. For instance, Manolov et al. (2012) determined the structure of a related bis(coumarin) compound through single-crystal X-ray crystallography, highlighting the intricate hydrogen bonding patterns that influence the molecule's stability and reactivity (Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).

Chemical Reactions and Properties

Furochromenones undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the reactive sites present in both the furan and chromenone moieties. These reactions are utilized to further functionalize the molecules for potential biological applications. Ahmad et al. (2022) discussed the selective synthesis of furo[3,2-c]chromenone derivatives via reactions of methyl enol ethers, demonstrating the chemical reactivity and potential for structural diversity within this class of compounds (Ahmad & F. Khan, 2022).

Aplicaciones Científicas De Investigación

Antioxidative and Anti-inflammatory Properties

Chromenyl derivatives, including compounds similar to "5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one", have been isolated from marine organisms and exhibit significant antioxidative and anti-inflammatory activities. These compounds have shown comparable radical scavenging activities and higher anti-5-lipoxygenase activity than known standards, indicating potential as bioactive leads in functional food and medicinal applications (Joy & Chakraborty, 2017).

Synthetic Chemistry Innovations

Research into the synthesis of thiazolidin-4-ones based on chromen derivatives reveals the potential for antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the versatility of chromen-based structures in developing new antibacterial agents (Čačić et al., 2009).

Crystal Structure Elucidation

The crystal structure of compounds closely related to "5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one" has been determined, revealing different conformations that contribute to our understanding of their chemical behavior and potential interactions in biological systems (Atta-ur-rahman et al., 2004).

Green Synthesis Methods

A green, catalyst-free, solvent-free synthesis method for functionalized chromen derivatives has been developed, emphasizing the importance of eco-friendly chemical processes. This approach not only reduces environmental impact but also enhances the efficiency and yield of the synthesis process (Kumar et al., 2015).

Novel Flavonoid Discovery

The discovery of novel flavonoids and new source compounds from natural sources like the bark of Millettia ovalifolia, including compounds structurally related to "5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one", demonstrates the ongoing interest in natural products as sources of new therapeutic agents. Such compounds have shown significant inhibition of carbonic anhydrase-II, suggesting potential applications in treating various disorders (Rahman et al., 2015).

Propiedades

IUPAC Name |

5-ethyl-3-methylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-9-4-14(15)17-13-6-12-10(5-11(9)13)8(2)7-16-12/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKQCXJDPAQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=C3C(=COC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)